molecular formula C13H21ClN4 B12217057 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine

1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B12217057
M. Wt: 268.78 g/mol
InChI Key: AWJONRBSGVJANK-UHFFFAOYSA-N
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Description

1-Isopropyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine is an organic compound with the molecular formula C13H20N4 This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an isopropyl group, a methyl group, and a pyrrole moiety

Preparation Methods

The synthesis of 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the isopropyl and methyl groups.

    Attachment of the pyrrole moiety: The final step involves the reaction of the substituted pyrazole with a pyrrole derivative under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Isopropyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyrrole rings are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Isopropyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Isopropyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine: This compound has a similar structure but includes a piperazine ring instead of a pyrazole ring.

    1-Methyl-1H-pyrrole derivatives: These compounds share the pyrrole moiety but differ in the substitution pattern and additional functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazole and pyrrole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H21ClN4

Molecular Weight

268.78 g/mol

IUPAC Name

4-methyl-N-[(1-methylpyrrol-2-yl)methyl]-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H20N4.ClH/c1-10(2)17-9-11(3)13(15-17)14-8-12-6-5-7-16(12)4;/h5-7,9-10H,8H2,1-4H3,(H,14,15);1H

InChI Key

AWJONRBSGVJANK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CN2C)C(C)C.Cl

Origin of Product

United States

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